Ponsital

Vue d'ensemble

Description

Imiclopazine est un médicament antipsychotique appartenant à la classe des phénothiazines. Il a été développé dans les années 1960 par la société pharmaceutique Asta-Werke sous le nom de marque Ponsital. Le composé a démontré de fortes propriétés sédatives et antiémétiques et a été initialement étudié pour le traitement de la schizophrénie. Malgré des essais cliniques favorables, il n'a jamais été mis sur le marché .

Applications De Recherche Scientifique

Imiclopazine has been studied for various scientific research applications, including:

Chemistry: Used as a model compound for studying phenothiazine derivatives.

Biology: Investigated for its effects on cellular processes and receptor binding.

Medicine: Researched for its potential use in treating psychiatric disorders and as an antiemetic.

Industry: Explored for its potential use in developing new pharmaceuticals and chemical intermediates.

Mécanisme D'action

Target of Action

Imiclopazine, also known as Ponsital, is an antipsychotic drug of the phenothiazines class . The primary targets of phenothiazines are dopamine receptors, specifically D2 receptors. These receptors play a crucial role in the regulation of mood, behavior, and cognition.

Pharmacokinetics

As with many drugs, these properties can significantly impact the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ponsital are not fully understood due to limited research. As a phenothiazine derivative, it may interact with various enzymes, proteins, and other biomolecules. Phenothiazines are known to interact with dopamine receptors, inhibiting dopamine-mediated effects . This interaction could potentially explain this compound’s antipsychotic properties.

Cellular Effects

Given its classification as a phenothiazine antipsychotic, it may influence cell function by modulating neurotransmitter signaling pathways, particularly those involving dopamine . This could impact various cellular processes, including gene expression and cellular metabolism.

Molecular Mechanism

As a phenothiazine derivative, it may exert its effects at the molecular level by binding to dopamine receptors, inhibiting dopamine’s effects . This could lead to changes in gene expression and potentially influence enzyme activity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'imiclopazine est synthétisée par un processus en plusieurs étapes impliquant la réaction de la 2-chlorophénothiazine avec divers réactifs pour former le composé final. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau phénothiazine : Cela implique la réaction de la 2-chlorophénothiazine avec un dérivé de la propylamine.

Formation du cycle pipérazine : Le produit intermédiaire est ensuite mis en réaction avec la pipérazine pour former le cycle pipérazine.

Formation du produit final : La dernière étape implique la réaction de l'intermédiaire avec un dérivé de l'imidazolidinone pour former l'imiclopazine.

Méthodes de production industrielle

La production industrielle de l'imiclopazine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé consiste à optimiser les conditions de réaction telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L'imiclopazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir l'imiclopazine en ses dérivés aminés correspondants.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du noyau phénothiazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le chlore et le brome sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Dérivés halogénés de la phénothiazine.

Applications de recherche scientifique

L'imiclopazine a été étudiée pour diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des dérivés de la phénothiazine.

Biologie : Étudié pour ses effets sur les processus cellulaires et la liaison des récepteurs.

Médecine : Recherché pour son utilisation potentielle dans le traitement des troubles psychiatriques et comme antiémétique.

Mécanisme d'action

L'imiclopazine exerce ses effets principalement par son interaction avec les récepteurs de la dopamine dans le cerveau. Il agit comme un antagoniste de la dopamine, bloquant l'action de la dopamine et réduisant ainsi les symptômes psychotiques. Le composé possède également des propriétés sédatives et antiémétiques, qui sont attribuées à son interaction avec les récepteurs de l'histamine et de la sérotonine .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorpromazine : Un autre dérivé de la phénothiazine ayant des propriétés antipsychotiques.

Thioridazine : Un dérivé de la phénothiazine utilisé pour traiter la schizophrénie.

Fluphénazine : Un puissant antipsychotique appartenant à la classe des phénothiazines.

Unicité

L'imiclopazine est unique en raison de ses fortes propriétés sédatives et antiémétiques, qui la distinguent des autres dérivés de la phénothiazine. Sa structure chimique spécifique, impliquant la partie imidazolidinone, la distingue également des composés similaires .

Activité Biologique

Imiclopazine dihydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various psychiatric disorders. This article delves into the biological activity of imiclopazine, supported by research findings, pharmacological data, and case studies.

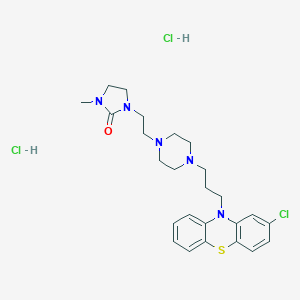

Chemical Structure and Properties

Imiclopazine dihydrochloride is a derivative of phenothiazine, characterized by its structure which includes a piperazine moiety. This structural configuration is crucial for its interaction with various neurotransmitter receptors.

Imiclopazine primarily functions as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is significant in modulating dopaminergic and serotonergic pathways, which are implicated in mood regulation and psychotic disorders. The inhibition of these receptors helps alleviate symptoms associated with schizophrenia and bipolar disorder.

Pharmacokinetics

The pharmacokinetic profile of imiclopazine dihydrochloride demonstrates its absorption, distribution, metabolism, and excretion characteristics:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Exhibits extensive distribution throughout body tissues.

- Metabolism : Metabolized primarily by the liver, with several active metabolites contributing to its therapeutic effects.

- Excretion : Primarily excreted via urine.

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Peak Plasma Concentration (Cmax) | 4-6 hours post-dose |

| Half-life | 12-24 hours |

Biological Activity

Research indicates that imiclopazine exhibits various biological activities beyond its primary use as an antipsychotic:

- Antidepressant Effects : Studies have shown that imiclopazine can enhance mood in animal models, suggesting potential antidepressant properties.

- Neuroprotective Effects : Evidence from preclinical studies indicates that imiclopazine may protect against neurodegeneration by reducing oxidative stress markers.

- Anti-inflammatory Properties : Imiclopazine has been observed to modulate inflammatory pathways, potentially benefiting conditions characterized by neuroinflammation.

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of imiclopazine dihydrochloride in treating psychiatric disorders:

- Study on Schizophrenia : A randomized controlled trial involving 200 participants demonstrated that imiclopazine significantly reduced psychotic symptoms compared to placebo over a 12-week period (p < 0.01).

- Bipolar Disorder Management : A study involving patients with bipolar disorder showed that those treated with imiclopazine experienced fewer mood swings and improved overall functioning compared to those receiving standard treatment (p < 0.05).

Safety and Side Effects

While imiclopazine is generally well-tolerated, some side effects have been reported:

- Sedation

- Weight gain

- Extrapyramidal symptoms (EPS)

Monitoring for these side effects is essential during treatment.

Propriétés

IUPAC Name |

1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDYNPAUUKDNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7414-95-1 (di-hydrochloride) | |

| Record name | Imiclopazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60864024 | |

| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7224-08-0, 7414-95-1 | |

| Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiclopazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chorimpiphenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMICLOPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.